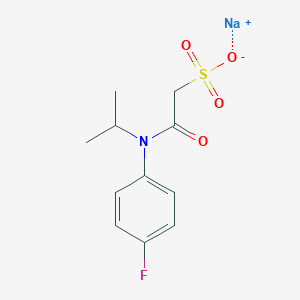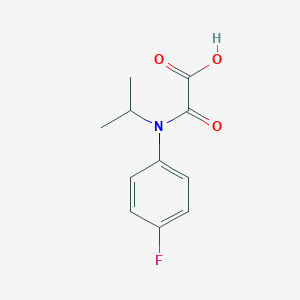
Desethyl pirimiphos-methyl
Vue d'ensemble
Description
Desethyl pirimiphos-methyl is an impurity of Pirimiphos-methyl , a phosphorothioate used as an insecticide . Pirimiphos-methyl is commonly used for mosquito control as well as control of greenhouse crop pests and stored-product insects .
Synthesis Analysis
The synthesis of Pirimiphos-methyl involves several steps, including the addition of O,O-dimethyl thiophosphoryl chloride . Analytical methods for determination of pirimiphos-methyl in the TC and EC are full CIPAC methods . The analytical method for determination of the 5 organophosphorus relevant impurities in the TC and EC, which is based on 31P NMR, has been peer validated .Molecular Structure Analysis
The molecular formula of this compound is C9H16N3O3PS . The structure of Pirimiphos-methyl is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pirimiphos-methyl undergoes various chemical reactions. The analyte was analysed by GC-TSD with a limit of determination of 0.1 μg/l. The surface water method was GC-MS. The target ion was m/z 290 with qualifier ions m/z 276 and 305 .Applications De Recherche Scientifique
Activité insecticide en agriculture
Desethyl pirimiphos-methyl, en tant que dérivé du pirimiphos-méthyl, est probablement utilisé dans les milieux agricoles pour ses propriétés insecticides. Il pourrait être utilisé dans des formulations pour protéger les céréales stockées des ravageurs comme Sitophilus oryzae, améliorant l'efficacité des matériaux inertes tels que la terre de diatomées (DE), la bentonite et le biochar .
2. Formulations de poussière nano pour la lutte antiparasitaire La recherche a exploré l'utilisation de poussière nano enrichie en pirimiphos-méthyl pour la lutte antiparasitaire. Cette application pourrait s'étendre au this compound, où ses propriétés pourraient contribuer au développement de nouvelles formulations de poussière nano plus efficaces .
Destin environnemental et études d'écotoxicité
this compound pourrait être étudié pour son destin environnemental et son écotoxicité, de manière similaire à son composé parent. Cela comprend la compréhension de son comportement dans divers écosystèmes et de son impact sur les espèces non ciblées .
Recherche sur l'impact sur la santé humaine
Les effets du composé sur la santé humaine pourraient faire l'objet d'une étude, examinant les risques potentiels et les mesures de sécurité lors de la manipulation ou de l'exposition à celui-ci .
Amélioration des matériaux inertes
Le composé pourrait être étudié pour son potentiel à améliorer l'activité insecticide des matériaux inertes lorsqu'il est mélangé aux céréales, contribuant ainsi à des méthodes de lutte antiparasitaire plus sûres et durables .
Fournitures de recherche scientifique
this compound peut être disponible auprès de sociétés de fournitures de recherche scientifique pour une utilisation dans diverses applications expérimentales, ce qui indique sa pertinence dans les milieux de recherche .
Mécanisme D'action
Target of Action
Desethyl pirimiphos-methyl, also known as Pirimiphos-methyl-N-desethyl, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, this compound disrupts normal nerve function in insects, leading to their paralysis and eventual death .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. The overstimulation of the nervous system results in symptoms such as tremors, paralysis, and ultimately death in insects .
Biochemical Pathways
It is known that the compound interferes with the cholinergic pathway in the nervous system by inhibiting the action of ache . This inhibition disrupts the normal function of the nervous system, leading to the symptoms described above.
Pharmacokinetics
The compound is metabolized in the insect’s body, with one of the metabolites being the active inhibitor of AChE
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . This makes it an effective insecticide for controlling a wide range of insects and mites, including grain weevils, common flour mites, warehouse moths, mill moths, flour beetles, rust-red grain beetles, food mites, and stored grain pests .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment . It is slightly mobile in soil, indicating that it can move through the soil profile and potentially reach groundwater . The compound is also known to be used in a variety of environments, including stored grains and non-cropped areas such as animal houses, domestic, and industrial premises . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Desethyl pirimiphos-methyl plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, this compound interacts with other biomolecules, including various esterases and phosphatases, altering their activity and impacting metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to excessive stimulation of cholinergic receptors . This can result in neurotoxicity, manifesting as tremors, convulsions, and other neurological symptoms. In non-neuronal cells, this compound can influence gene expression and cellular metabolism, potentially leading to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the phosphorothioate group of this compound, which forms covalent bonds with the serine residue in the enzyme’s active site . Additionally, this compound may inhibit other enzymes involved in detoxification processes, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades, reducing its potency . Long-term exposure studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild inhibition of acetylcholinesterase, leading to subtle neurological effects . At higher doses, the compound can cause severe neurotoxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold . Chronic exposure to high doses can also lead to long-term health effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including hydroxypyrimidine compounds . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes and accumulate in fatty tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can disrupt normal cellular processes . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its toxic effects . Additionally, its interaction with mitochondrial enzymes can lead to impaired energy production and increased oxidative stress .
Propriétés
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYNECHJIZSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217224 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67018-59-1 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL PIRIMIPHOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



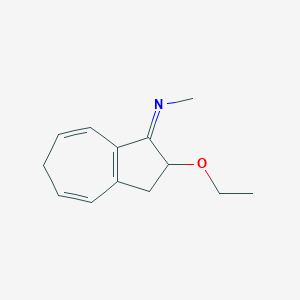



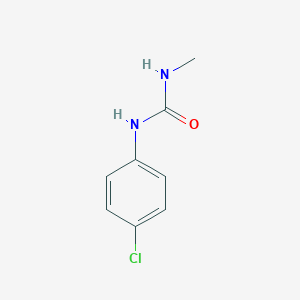
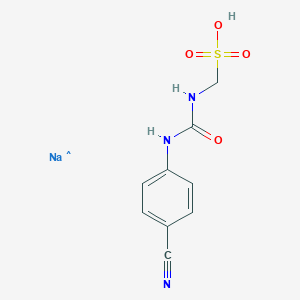
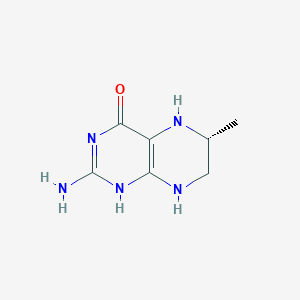


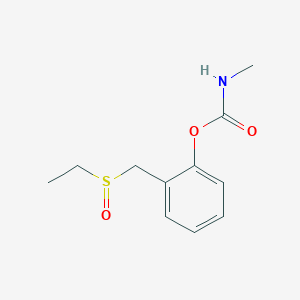
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)

